InChI=1S/C12H16O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7,9H,8H2,1-3H3
. The Canonical SMILES structure is CC(C)(C)C1=CC=C(C=C1)CC=O
.
This compound can be sourced from specific plants and is noted for its presence in certain phytochemicals . It falls under the category of aromatic aldehydes due to the presence of a phenyl ring substituted with a tert-butyl group, which significantly influences its physical and chemical properties.
The synthesis of 2-(4-Tert-butylphenyl)acetaldehyde can be achieved through several methods:
Each method has its advantages and limitations regarding yield, purity, and environmental impact.
The molecular structure of 2-(4-Tert-butylphenyl)acetaldehyde consists of a tert-butyl group attached to a phenyl ring, which is further connected to an acetaldehyde functional group. The structural formula can be represented as follows:
The presence of the bulky tert-butyl group affects both steric hindrance and electronic properties, influencing reactivity and interactions in chemical processes .
2-(4-Tert-butylphenyl)acetaldehyde participates in various chemical reactions typical for aldehydes:
These reactions are crucial for synthetic pathways in organic chemistry and materials science.
The mechanism of action for 2-(4-Tert-butylphenyl)acetaldehyde primarily revolves around its reactivity as an electrophile due to the carbon atom in the carbonyl group (C=O).
These mechanisms are fundamental in understanding how this compound interacts within various chemical environments .
The physical and chemical properties of 2-(4-Tert-butylphenyl)acetaldehyde include:
2-(4-Tert-butylphenyl)acetaldehyde finds applications across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2